2-Chloro-3-methoxypyridine-4-carbaldehyde
Overview
Description
2-Chloro-3-methoxypyridine-4-carbaldehyde is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and an aldehyde group at the fourth position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Chloro-3-methoxypyridine-4-carbaldehyde typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-methoxypyridine with a suitable aldehyde source under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
2-Chloro-3-methoxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-methoxypyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxypyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
2-Chloro-3-methoxypyridine-4-carbaldehyde can be compared with other pyridine derivatives, such as:
2-Chloro-4-methoxypyridine-3-carbaldehyde: Similar structure but different positions of the chloro and methoxy groups.
2-Chloro-3-methoxypyridine-5-carbaldehyde: Similar structure but different position of the aldehyde group.
2-Chloro-3-methoxypyridine-6-carbaldehyde: Similar structure but different position of the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-3-methoxypyridine-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDDEMMXMTZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.